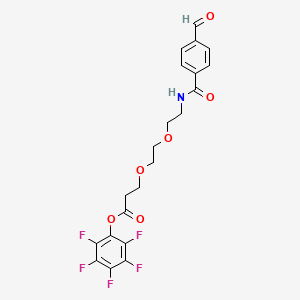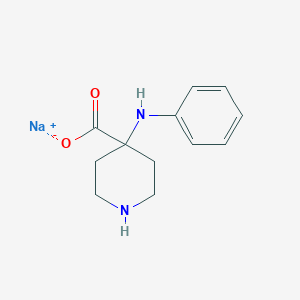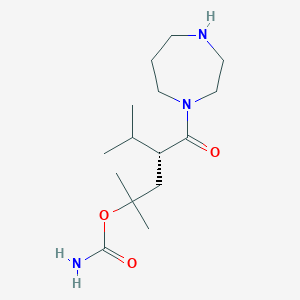
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,6-Tetra-O-acetyl-2-azido-2-desoxy-D-mannopyranose ist eine chemische Verbindung mit der Summenformel C14H19N3O9. Es ist ein Derivat von D-Mannopyranose, bei dem die Hydroxylgruppen an den Positionen 1, 3, 4 und 6 acetyliert sind und die Hydroxylgruppe an Position 2 durch eine Azidogruppe ersetzt wird.
Vorbereitungsmethoden
Die Synthese von 1,3,4,6-Tetra-O-acetyl-2-azido-2-desoxy-D-mannopyranose beinhaltet typischerweise die Acetylierung von D-Mannopyranose, gefolgt von der Einführung der Azidogruppe. Eine übliche Methode verwendet 1,3,4,6-Tetra-O-acetyl-2-N-benzyl-2-desoxy-D-glucopyranose als Ausgangsmaterial. Die Benzylgruppe wird entfernt und die resultierende Verbindung wird mit Azidreagenzien behandelt, um die Azidogruppe einzuführen . Industrielle Produktionsverfahren können ähnliche Schritte umfassen, sind jedoch für die großtechnische Synthese optimiert und können zusätzliche Reinigungsschritte beinhalten, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Chemische Reaktionsanalyse
1,3,4,6-Tetra-O-acetyl-2-azido-2-desoxy-D-mannopyranose unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Azidogruppe kann zu einem Amin reduziert werden, indem man Reagenzien wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet.
Substitution: Die Azidogruppe kann an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt wird.
Glykosylierung: Die Verbindung kann in Glykosylierungsreaktionen verwendet werden, um glykosidische Bindungen mit anderen Molekülen zu bilden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffgas, Palladiumkatalysatoren und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Analyse Chemischer Reaktionen
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Glycosylation: The compound can be used in glycosylation reactions to form glycosidic bonds with other molecules.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,4,6-Tetra-O-acetyl-2-azido-2-desoxy-D-mannopyranose hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere im Bereich der Kohlenhydratchemie.
Biologie: Die Verbindung wird beim Studium von Glykosylierungsprozessen und der Entwicklung von glykosylierten Biomolekülen verwendet.
Industrie: Die Verbindung wird bei der Herstellung verschiedener chemischer Produkte und Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1,3,4,6-Tetra-O-acetyl-2-azido-2-desoxy-D-mannopyranose beinhaltet seine Fähigkeit, an Glykosylierungsreaktionen teilzunehmen. Die Azidogruppe kann in ein Amin umgewandelt werden, das dann glykosidische Bindungen mit anderen Molekülen bilden kann. Diese Eigenschaft macht es nützlich bei der Synthese von glykosylierten Verbindungen und dem Studium von Glykosylierungsprozessen.
Wirkmechanismus
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-mannopyranose involves its ability to participate in glycosylation reactions. The azido group can be converted to an amine, which can then form glycosidic bonds with other molecules. This property makes it useful in the synthesis of glycosylated compounds and the study of glycosylation processes.
Vergleich Mit ähnlichen Verbindungen
1,3,4,6-Tetra-O-acetyl-2-azido-2-desoxy-D-mannopyranose ähnelt anderen Azidozuckern, wie z. B. 1,3,4,6-Tetra-O-acetyl-2-azido-2-desoxy-D-glucopyranose. Seine einzigartige Struktur, mit der Azidogruppe an Position 2 und Acetylgruppen an den Positionen 1, 3, 4 und 6, verleiht ihm unterschiedliche chemische Eigenschaften und Reaktivität. Zu ähnlichen Verbindungen gehören:
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-desoxy-D-glucopyranose
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-desoxy-D-galactopyranose
Diese Verbindungen haben ähnliche Herstellungsverfahren und chemische Reaktivität, unterscheiden sich aber in ihren spezifischen strukturellen Merkmalen und Anwendungen.
Eigenschaften
Molekularformel |
C14H19N3O9 |
|---|---|
Molekulargewicht |
373.32 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |
InChI-Schlüssel |
QKGHBQJLEHAMKJ-DYPLGBCKSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B11830587.png)
![methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)

![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)
![(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene](/img/structure/B11830621.png)
![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B11830626.png)







